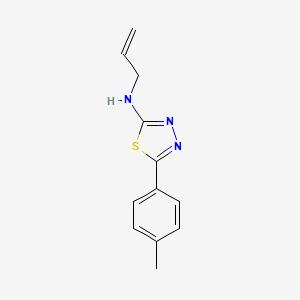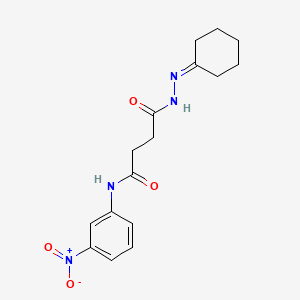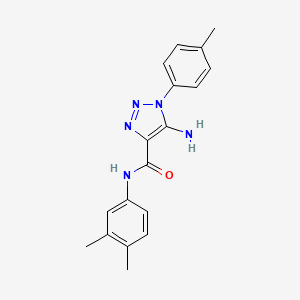![molecular formula C28H28O7 B4693098 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4693098.png)
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Overview
Description
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as TPD-1, is a synthetic compound that belongs to the family of flavonoids. TPD-1 has attracted the attention of researchers due to its potential therapeutic properties and its ability to interact with various biological targets.
Mechanism of Action
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its therapeutic effects through the modulation of various biological targets such as kinases, enzymes, and receptors. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also inhibits the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to modulate the activity of receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects:
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also reduces the expression of COX-2, which is involved in the production of prostaglandins, leading to reduced inflammation. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to modulate the activity of ion channels such as TRPV1, leading to reduced pain perception.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its ability to interact with multiple biological targets, making it a potential candidate for the treatment of various diseases. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one also exhibits low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. One potential direction is the development of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one.
Scientific Research Applications
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. 6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7/c1-18-7-5-8-20(13-18)33-11-6-12-34-21-9-10-24-22(16-21)23(29)17-25(35-24)19-14-26(30-2)28(32-4)27(15-19)31-3/h5,7-10,13-17H,6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLIGJAKRSQCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}benzonitrile](/img/structure/B4693038.png)

![5-[5-methoxy-2-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693057.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693065.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4693071.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4693079.png)


![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4693106.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)